molecular formula C12H12BrNO2 B3208799 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 105316-94-7

6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B3208799
Key on ui cas rn: 105316-94-7
M. Wt: 282.13 g/mol
InChI Key: BSPMMYCVEVGXBD-UHFFFAOYSA-N
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Patent
US04818755

Procedure details

Bromoacetyl chloride (28.3 g) is added dropwise to a suspension of N-methyl-tetrahydroquinolin-2-one (14.7 g) and AlCl3 (26.7 g) in methylene chloride (400 ml), and the reaction mixture is refluxed for 5 hours. The reaction mixture is cooled to RT, stirred with an ice/water mixture for 30 minutes, diluted with methylene chloride (200 ml) and separated. The aqueous layer is extracted with methylene chloride, and the combined organic extracts are washed with H2O, dried, filtered and concentrated in vacuo, yielding a crude solid which is recrystallized from isopropanol affording the desired product as a solid.
Quantity
28.3 g
Type
reactant
Reaction Step One
Name
N-methyl-tetrahydroquinolin-2-one
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Cl)=[O:4].[CH3:6][N:7]1[C:16]2[CH:11]([CH2:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][C:8]1=[O:17].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[Br:1][CH2:2][C:3]([C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[N:7]([CH3:6])[C:8](=[O:17])[CH2:9][CH2:10]2)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
BrCC(=O)Cl
Name
N-methyl-tetrahydroquinolin-2-one
Quantity
14.7 g
Type
reactant
Smiles
CN1C(CCC2CC=CC=C12)=O
Name
Quantity
26.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with methylene chloride
WASH
Type
WASH
Details
the combined organic extracts are washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a crude solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropanol affording the desired product as a solid

Outcomes

Product
Name
Type
Smiles
BrCC(=O)C=1C=C2CCC(N(C2=CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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